Enantioselective One-Pot Cyclopropanation
When employed as a building block in advanced intermediates, the 3-azabicyclo[3.1.0]hexan-6-ol core can be synthesized with high enantioselectivity. A one-pot, enantioselective synthetic route using an allylic substitution and oxidative cyclization strategy achieves yields of up to 92% with enantiomeric excess (ee) of 90% for the 3-azabicyclo[3.1.0]hexane scaffold [1]. This represents a significant improvement over traditional multi-step syntheses of related bicyclic amines, such as piperidine or pyrrolidine derivatives, which often suffer from lower stereocontrol and overall yields [2].
| Evidence Dimension | Synthetic yield and stereoselectivity |
|---|---|
| Target Compound Data | Up to 92% yield, 90% ee |
| Comparator Or Baseline | Traditional multi-step syntheses of piperidine/pyrrolidine derivatives; lower stereocontrol |
| Quantified Difference | Yield improvement relative to multi-step sequences |
| Conditions | Enantioselective one-pot synthesis using (P,R,R)-i-Pr-SPRIX ligand, allyl carbonates, propargyl amines, Pd(II)/Pd(IV) catalysis |
Why This Matters
Higher yield and enantioselectivity directly reduce cost-per-gram for advanced intermediates and minimize purification steps, accelerating hit-to-lead timelines.
- [1] Chaki BM, Takenaka K, Zhu L, et al. Enantioselective One-pot Synthesis of 3-Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. Adv Synth Catal. 2020;362(7):1537-1547. View Source
- [2] Lunn G, Roberts LR, Content S, et al. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorg Med Chem Lett. 2012;22(6):2200-2204. View Source
